molecular formula C26H30N6O7S2 B8705756 Taprizosin mesylate CAS No. 358632-25-4

Taprizosin mesylate

Cat. No. B8705756
M. Wt: 602.7 g/mol
InChI Key: PELLFYXDXSYSSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06683085B2

Procedure details

A suspension of Form E 4-amino-6,7-dimethoxy-2-(5-methanesulfonamido-1,2,3,4-tetrahydro-2-isoquinolyl)-5-(2-pyridyl)quinazoline (1.0 g, 1.97 mmol) in acetone/water (12/7 by volume, 9.5 ml) was heated to reflux. Methanesulfonic acid (0.19 g, 1.99 mmol) was added in one portion. The addition vessel was washed with water (1 ml) and the resulting solution left to cool to room temperature overnight. The solid from the resulting suspension was collected by filtration and dried overnight in vacuo at 45° C. to afford the title compound (1.14 g) as a white solid.
Quantity
9.5 mL
Type
solvent
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([O:20][CH3:21])=[C:9]([O:18][CH3:19])[C:10]=2[C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=2)[N:5]=[C:4]([N:22]2[CH2:31][CH2:30][C:29]3[C:24](=[CH:25][CH:26]=[CH:27][C:28]=3[NH:32][S:33]([CH3:36])(=[O:35])=[O:34])[CH2:23]2)[N:3]=1.[CH3:37][S:38]([OH:41])(=[O:40])=[O:39]>CC(C)=O.O>[S:38]([OH:41])(=[O:40])(=[O:39])[CH3:37].[NH2:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([O:20][CH3:21])=[C:9]([O:18][CH3:19])[C:10]=2[C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=2)[N:5]=[C:4]([N:22]2[CH2:31][CH2:30][C:29]3[C:24](=[CH:25][CH:26]=[CH:27][C:28]=3[NH:32][S:33]([CH3:36])(=[O:35])=[O:34])[CH2:23]2)[N:3]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=NC(=NC2=CC(=C(C(=C12)C1=NC=CC=C1)OC)OC)N1CC2=CC=CC(=C2CC1)NS(=O)(=O)C
Name
Quantity
9.5 mL
Type
solvent
Smiles
CC(=O)C.O
Step Two
Name
Quantity
0.19 g
Type
reactant
Smiles
CS(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to reflux
WASH
Type
WASH
Details
The addition vessel was washed with water (1 ml)
WAIT
Type
WAIT
Details
the resulting solution left
FILTRATION
Type
FILTRATION
Details
The solid from the resulting suspension was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried overnight in vacuo at 45° C.
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
S(C)(=O)(=O)O.NC1=NC(=NC2=CC(=C(C(=C12)C1=NC=CC=C1)OC)OC)N1CC2=CC=CC(=C2CC1)NS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.14 g
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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